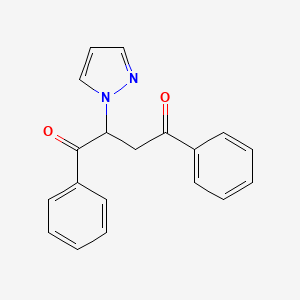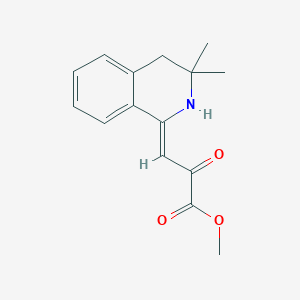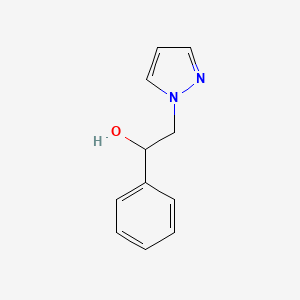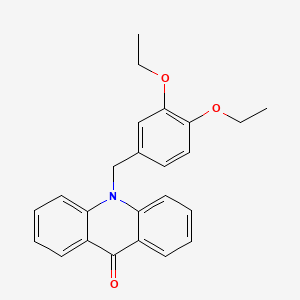
1,4-diphenyl-2-(1H-pyrazol-1-yl)butane-1,4-dione
説明
1,4-diphenyl-2-(1H-pyrazol-1-yl)butane-1,4-dione, also known as pyrazolone derivative, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. This compound belongs to the family of pyrazolones, which are known for their diverse biological and pharmacological activities.
作用機序
The mechanism of action of 1,4-diphenyl-2-(1H-pyrazol-1-yl)butane-1,4-dione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in the pathogenesis of diseases. For example, this compound has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. In addition, it has been reported to modulate the activity of various transcription factors, such as nuclear factor-kappa B (NF-κB), which play a crucial role in the regulation of gene expression.
Biochemical and Physiological Effects:
1,4-diphenyl-2-(1H-pyrazol-1-yl)butane-1,4-dione has been reported to exhibit various biochemical and physiological effects. For example, it has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of inflammatory diseases. In addition, this compound has been reported to enhance the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), which protect cells from oxidative stress.
実験室実験の利点と制限
1,4-diphenyl-2-(1H-pyrazol-1-yl)butane-1,4-dione has several advantages for lab experiments, including its easy synthesis, low cost, and high stability. However, this compound also has some limitations, such as its low solubility in water and some organic solvents, which can affect its bioavailability and pharmacokinetics. In addition, the potential toxicity and side effects of this compound need to be carefully evaluated before its use in preclinical and clinical studies.
将来の方向性
There are several future directions for the research on 1,4-diphenyl-2-(1H-pyrazol-1-yl)butane-1,4-dione. One of the potential applications of this compound is in the development of novel drugs for the treatment of inflammatory and oxidative stress-related diseases. Another direction is the investigation of the structure-activity relationship (SAR) of this compound and its derivatives to optimize their pharmacological activities and reduce their toxicity. Moreover, the development of new synthetic methods for the preparation of this compound and its analogs can also be explored.
科学的研究の応用
1,4-diphenyl-2-(1H-pyrazol-1-yl)butane-1,4-dione has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antipyretic, antioxidant, and antimicrobial properties. In addition, this compound has shown promising results in the treatment of various diseases, such as cancer, diabetes, and Alzheimer's disease.
特性
IUPAC Name |
1,4-diphenyl-2-pyrazol-1-ylbutane-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c22-18(15-8-3-1-4-9-15)14-17(21-13-7-12-20-21)19(23)16-10-5-2-6-11-16/h1-13,17H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPOZKPOWBNTPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(C(=O)C2=CC=CC=C2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-diphenyl-2-(1H-pyrazol-1-yl)butane-1,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(cyclohexylcarbonyl)amino]-3-(4-isopropoxyphenyl)propanoic acid](/img/structure/B4299304.png)
![4,4-diphenyl-2-[(2,2,3-trimethylcyclopent-3-en-1-yl)methyl]-1,4-dihydro-2H-3,1-benzoxazine](/img/structure/B4299311.png)

![2-[1-benzyl-4-(1-benzyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B4299327.png)
![3-{[(4-fluorophenyl)acetyl]amino}-3-(4-isopropoxyphenyl)propanoic acid](/img/structure/B4299340.png)
![3-(4-ethoxyphenyl)-3-[(2-fluorobenzoyl)amino]propanoic acid](/img/structure/B4299353.png)
![3-(4-ethoxyphenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoic acid](/img/structure/B4299361.png)
![octahydro-2H-quinolizin-1-ylmethyl [(4-chlorophenoxy)sulfonyl]carbamate](/img/structure/B4299366.png)



![2-[1-benzyl-3-(phenylthio)-1H-inden-2-yl]-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide](/img/structure/B4299384.png)

![3,4-diethoxybenzyl 4-[2-(3,4-diethoxybenzyl)-2H-tetrazol-5-yl]benzoate](/img/structure/B4299403.png)